molecular formula C9H12BNO4 B1308162 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid CAS No. 723281-57-0

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Cat. No.: B1308162
CAS No.: 723281-57-0
M. Wt: 209.01 g/mol
InChI Key: IYZAWDLXZOCCSB-UHFFFAOYSA-N
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Description

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H12BNO4. This compound is notable for its unique structure, which includes a phenyl ring substituted with a boronic acid group and a dimethylhydroxylaminocarbonyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in boron neutron capture therapy, a type of cancer treatment that targets tumor cells with boron-containing compounds.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which have unique electrical and mechanical properties.

Safety and Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with N,O-dimethylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography, can be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding boronic alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid, with the reactions conducted under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Boronic alcohol.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dimethylhydroxylaminocarbonyl group, making it less versatile in certain chemical reactions.

    3-(N-Methylhydroxylaminocarbonyl)phenylboronic acid: Similar structure but with only one methyl group on the hydroxylamine moiety.

    4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid: The dimethylhydroxylaminocarbonyl group is positioned at the para position instead of the meta position.

Uniqueness

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the boronic acid and dimethylhydroxylaminocarbonyl groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[3-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZAWDLXZOCCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397406
Record name 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723281-57-0
Record name 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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